molecular formula C15H16N2O3 B1484536 Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate CAS No. 2206968-42-3

Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate

Cat. No. B1484536
CAS RN: 2206968-42-3
M. Wt: 272.3 g/mol
InChI Key: WELNYQGOORMZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate” is a complex organic molecule that contains several functional groups. It has an ethyl ester group, a pyridine ring, and an aminomethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the aminomethyl group, and the formation of the ester .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The aminomethyl group is a functional group with a nitrogen atom bonded to a methyl group and the rest of the molecule . The ester group consists of a carbonyl group (a carbon double-bonded to an oxygen) adjacent to an ether group (an oxygen bonded to another carbon) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of these functional groups. The pyridine ring, for example, is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions . The aminomethyl group could potentially participate in reactions involving the nitrogen atom, such as acid-base reactions . The ester group could undergo reactions such as hydrolysis or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could affect its solubility in different solvents . The aromatic pyridine ring could contribute to its UV/Vis absorption spectrum .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. This could involve studying its reactivity, its interactions with other molecules, and its physical and chemical properties .

properties

IUPAC Name

ethyl 3-[3-(aminomethyl)pyridin-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-2-19-15(18)11-5-3-7-13(9-11)20-14-12(10-16)6-4-8-17-14/h3-9H,2,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELNYQGOORMZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate
Reactant of Route 3
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.